molecular formula C12H12 B569743 2,7-Di(methyl-d3)naphthalene CAS No. 29636-68-8

2,7-Di(methyl-d3)naphthalene

Cat. No.: B569743
CAS No.: 29636-68-8
M. Wt: 162.265
InChI Key: LRQYSMQNJLZKPS-WFGJKAKNSA-N
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Description

2,7-Di(methyl-d3)naphthalene is a deuterium-labeled isotopologue of 2,7-dimethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) . This compound is of significant value in analytical chemistry and metabolic studies, where it serves as an internal standard for gas chromatography and mass spectrometry techniques, enabling precise quantification of its non-deuterated counterpart in complex environmental and biological samples . Researchers utilize this deuterated standard to investigate the environmental fate and metabolic pathways of methylnaphthalenes, which are common constituents of crude oil, jet fuel, and creosote, and are emitted from combustion processes . Like naphthalene and other methylnaphthalenes, the metabolism of this compound is of scientific interest due to its species-specific target organ toxicity, particularly in the respiratory tract . The incorporation of deuterium (D) on the methyl groups can be used in mechanistic studies to probe metabolic activation, as the kinetic isotope effect can alter the rate of enzymatic oxidation, thereby helping to identify specific metabolic intermediates and protein adducts responsible for cytotoxic effects . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-bis(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYSMQNJLZKPS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=C(C=C1)C=CC(=C2)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Regiospecifically Deuterated 2,7 Dimethylnaphthalene Derivatives

Strategies for Selective Deuteration of Methyl Groups on Aromatic Scaffolds

The selective deuteration of methyl groups attached to an aromatic scaffold like naphthalene (B1677914) presents a unique synthetic challenge. The benzylic protons of the methyl groups are the primary targets for deuteration. Various strategies have been developed to achieve this transformation, often involving the generation of a reactive intermediate at the benzylic position that can then be quenched with a deuterium (B1214612) source.

A common approach begins with the alkenylation of a suitable aromatic precursor, followed by cyclization and dehydrogenation. For instance, the reaction of p-xylene (B151628) with butadiene can lead to the formation of a pentenyltoluene intermediate. Subsequent acid-catalyzed cyclization of this intermediate yields a dimethyltetralin, which can then be dehydrogenated to form 2,7-dimethylnaphthalene (B47183).

Another effective laboratory-scale synthesis of 2,7-dimethylnaphthalene starts from 2,7-dihydroxynaphthalene (B41206). This method involves the conversion of the hydroxyl groups into a more reactive species, followed by a coupling reaction to introduce the methyl groups. A detailed, high-yield procedure is outlined in Organic Syntheses. In this procedure, 2,7-dihydroxynaphthalene is first converted to its bis(diethylcarbamoyloxy) derivative. This intermediate is then subjected to a nickel-catalyzed Kumada cross-coupling reaction with a methyl Grignard reagent (methylmagnesium bromide) to afford 2,7-dimethylnaphthalene in good yield.

Table 1: Key Steps in the Synthesis of 2,7-Dimethylnaphthalene from 2,7-Dihydroxynaphthalene

StepReactantsReagentsProduct
12,7-DihydroxynaphthaleneN,N-Diethylcarbamoyl chloride, Pyridine2,7-Bis(diethylcarbamoyloxy)naphthalene
22,7-Bis(diethylcarbamoyloxy)naphthaleneMethylmagnesium bromide, NiCl2(dppp)2,7-Dimethylnaphthalene

This method is advantageous due to its high regioselectivity and the availability of the starting materials.

With the non-deuterated precursor in hand, the next critical step is the selective introduction of deuterium at the terminal methyl positions to form the desired CD3 groups. Several techniques can be employed for this purpose, primarily relying on hydrogen-deuterium (H/D) exchange reactions at the benzylic C-H bonds.

One of the most common and cost-effective methods for benzylic deuteration is base-catalyzed H/D exchange using a suitable deuterium source, typically deuterium oxide (D2O). The benzylic protons of the methyl groups on 2,7-dimethylnaphthalene are acidic enough to be removed by a strong base, forming a benzylic carbanion. This carbanion can then be quenched by D2O, incorporating a deuterium atom. By repeating this process multiple times under equilibrium conditions, all three protons of the methyl group can be replaced with deuterium. The choice of base and reaction conditions is crucial for achieving high deuterium incorporation without promoting side reactions. Common bases include alkali metal alkoxides (e.g., potassium tert-butoxide), metal amides, or strong amine bases in a suitable solvent.

Metal-catalyzed deuteration offers another powerful approach. Transition metal catalysts, such as those based on palladium, platinum, iridium, or rhodium, can activate the benzylic C-H bonds, facilitating H/D exchange with a deuterium source. nih.gov These methods can often be performed under milder conditions than base-catalyzed reactions and can exhibit high selectivity. The deuterium source for these reactions can be D2 gas, deuterated solvents, or D2O. For example, a palladium-on-carbon (Pd/C) catalyst can be used to facilitate H/D exchange with D2O. nih.gov

Another strategy involves the generation of a benzylic radical , which is then trapped by a deuterium-donating reagent. This can be achieved through various methods, including photoredox catalysis. While effective, this approach may sometimes lead to a mixture of deuterated products if not carefully controlled.

Finally, a more classical but less direct approach involves the halogenation of the methyl groups followed by reduction with a deuterated reducing agent . For instance, the methyl groups of 2,7-dimethylnaphthalene can be brominated to form 2,7-bis(bromomethyl)naphthalene. This dibromide can then be reduced with a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD4) or by catalytic deuterolysis, to yield 2,7-di(methyl-d3)naphthalene. This method, while often high-yielding, is a two-step process and may involve the use of hazardous reagents.

Advanced Approaches for High Deuterium Incorporation and Regioselectivity

Achieving high levels of deuterium incorporation (isotopic purity) and ensuring that the deuterium is exclusively located at the desired methyl positions (regioselectivity) are paramount. This requires a deep understanding of the reaction mechanisms and careful optimization of the reaction conditions.

The mechanism of H/D exchange at benzylic positions is fundamental to designing effective deuteration strategies. In base-catalyzed reactions , the rate-determining step is often the deprotonation of the benzylic C-H bond to form a carbanion. The stability of this carbanion, which is influenced by the electron-withdrawing nature of the aromatic ring, dictates the ease of the exchange. For 2,7-dimethylnaphthalene, the naphthalene ring provides sufficient stabilization for the benzylic carbanion. The subsequent deuteration of the carbanion by D2O is typically a fast process. To achieve full deuteration of the methyl group (CD3), the equilibrium must be driven towards the deuterated product, which can be achieved by using a large excess of the deuterium source (e.g., D2O as the solvent).

In metal-catalyzed H/D exchange , the mechanism can be more complex and varied depending on the metal and ligands used. Common mechanistic pathways include oxidative addition of the C-H bond to the metal center, followed by reductive elimination with a deuterium source. Another possibility is the formation of a metal-hydride species that participates in the exchange process. The regioselectivity of these reactions is often governed by the steric and electronic properties of the substrate and the catalyst. For 2,7-dimethylnaphthalene, the methyl groups are the most reactive sites for C-H activation under many catalytic systems.

Understanding these mechanisms allows for the rational selection of catalysts and reaction conditions to favor the desired deuteration outcome and minimize unwanted side reactions, such as deuteration of the aromatic ring.

The successful synthesis of this compound with high yield and isotopic purity hinges on the careful optimization of several reaction parameters.

Deuterium Source: The choice and purity of the deuterium source are critical. D2O is a common, inexpensive, and environmentally benign deuterium source. For reactions sensitive to water, deuterated gases (D2) or deuterated solvents may be used. The isotopic enrichment of the deuterium source directly impacts the maximum achievable isotopic purity of the product.

Catalyst/Base: In base-catalyzed reactions, the strength of the base must be sufficient to deprotonate the benzylic protons but not so strong as to cause side reactions. In metal-catalyzed systems, the choice of metal, ligands, and catalyst loading can significantly influence the reaction rate and selectivity.

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the substrate and reagents. In many cases, the deuterium source itself, such as D2O, can serve as the solvent.

Temperature and Reaction Time: These parameters need to be optimized to ensure complete H/D exchange without causing degradation of the starting material or product. Higher temperatures generally increase the reaction rate but may also lead to lower selectivity and the formation of byproducts. The reaction time must be sufficient to allow the H/D exchange equilibrium to be reached for maximum deuterium incorporation.

Stoichiometry: The molar ratio of the substrate to the base/catalyst and the deuterium source is a key factor. A large excess of the deuterium source is typically used to drive the equilibrium towards the fully deuterated product.

Table 2: General Parameters for Optimization of Benzylic Deuteration

ParameterConsiderations
Deuterium Source Purity, cost, compatibility with reaction conditions (e.g., D2O, D2 gas).
Catalyst/Base Activity, selectivity, loading, and potential for side reactions.
Solvent Polarity, inertness, and ability to dissolve reactants.
Temperature Balance between reaction rate and selectivity/stability.
Reaction Time Sufficient time to reach equilibrium for high deuterium incorporation.
Stoichiometry Molar ratios of substrate, catalyst/base, and deuterium source.

By systematically varying these parameters, a robust and efficient protocol for the synthesis of this compound can be developed, ensuring both high chemical yield and excellent isotopic purity.

Principles of Green Chemistry in the Synthesis of Deuterated Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of deuterated compounds, including this compound.

One of the key principles of green chemistry is the use of safer solvents and auxiliaries . In the context of deuteration, the use of deuterium oxide (D2O) as both the deuterium source and the solvent is a prime example of a green approach. nih.gov Water is a non-toxic, non-flammable, and environmentally benign solvent. Employing D2O avoids the use of volatile organic solvents, which are often hazardous and contribute to air pollution.

Atom economy is another fundamental principle of green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. H/D exchange reactions, in principle, can have a high atom economy, as the only byproduct is water (HDO). This is in contrast to methods that involve pre-functionalization, such as halogenation followed by reduction, which generate stoichiometric amounts of byproducts.

The use of catalysis is a cornerstone of green chemistry. Catalytic methods, both base- and metal-catalyzed, are preferable to stoichiometric reactions because they reduce the amount of waste generated. Catalysts can often be used in small quantities and can be recycled and reused, further improving the sustainability of the process.

Furthermore, designing energy-efficient processes is another green chemistry goal. Optimizing reaction conditions to proceed at lower temperatures and pressures reduces the energy consumption of the synthesis. The development of highly active catalysts that can operate under mild conditions is a key area of research in this regard.

By considering these green chemistry principles, the synthesis of this compound can be designed to be not only efficient in terms of yield and isotopic purity but also environmentally responsible.

Table 3: Green Chemistry Considerations in the Synthesis of this compound

Green Chemistry PrincipleApplication in Deuteration Synthesis
Safer Solvents Use of D2O as a solvent and deuterium source.
Atom Economy Preference for direct H/D exchange reactions over multi-step functionalization-reduction sequences.
Catalysis Employment of catalytic amounts of bases or transition metals to minimize waste.
Energy Efficiency Development of catalytic systems that operate under mild temperatures and pressures.

Advanced Spectroscopic Characterization and Elucidation of Isotopic Effects

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is exceptionally sensitive to the nuclear environment, making it an ideal method for studying the consequences of isotopic substitution. The introduction of deuterium (B1214612) in the methyl groups of 2,7-dimethylnaphthalene (B47183) leads to distinct changes in the NMR spectra of deuterium (²H), proton (¹H), and carbon-13 (¹³C) nuclei.

Deuterium (²H) NMR for Direct Isotopic Analysis and Purity Assessment

Deuterium (²H) NMR spectroscopy serves as a direct method for analyzing deuterated compounds. nih.govrsc.orgrsc.org Since the deuterium nucleus possesses a spin quantum number of 1, it is NMR active, although it has a lower gyromagnetic ratio compared to protons. stemwomen.org In the ²H NMR spectrum of 2,7-di(methyl-d3)naphthalene, a distinct signal corresponding to the deuterium nuclei in the -CD₃ groups would be observed.

The chemical shift of this signal provides information about the electronic environment of the deuterium atoms. Furthermore, quantitative ²H NMR, often used in conjunction with ¹H NMR, is a robust strategy for determining the isotopic purity of deuterated compounds. nih.gov By comparing the integrated signal intensity of the deuterium signal with that of a known internal standard or the residual proton signals, the degree of deuteration can be accurately quantified. rug.nl This is crucial for ensuring the quality and reliability of isotopically labeled materials for various scientific applications. rsc.orgarmar-europa.de The absence of signals from other positions confirms the specific labeling at the methyl groups.

Proton (¹H) NMR: Primary and Secondary Isotope Effects on Chemical Shifts

The substitution of protons with deuterium in the methyl groups of 2,7-dimethylnaphthalene results in observable isotope effects in the ¹H NMR spectrum. These effects are categorized as primary and secondary. huji.ac.il

A primary isotope effect refers to the change in chemical shift of a nucleus when it is replaced by one of its isotopes. stemwomen.orghuji.ac.il In this case, it would be the difference in chemical shift between a proton in a -CH₃ group and a deuteron (B1233211) in a -CD₃ group, which is observed in their respective NMR spectra. huji.ac.il

A secondary isotope effect , on the other hand, is the change in chemical shift of a nucleus due to isotopic substitution at a neighboring atom. huji.ac.il In the ¹H NMR spectrum of partially deuterated 2,7-dimethylnaphthalene, the signals of the remaining protons in the methyl groups (i.e., in -CHD₂ or -CH₂D moieties) would exhibit a slight upfield shift compared to the signal of the non-deuterated -CH₃ group. This upfield shift, typically in the range of parts per billion (ppb), is a manifestation of the secondary isotope effect. huji.ac.il The heavier mass of deuterium leads to a lower zero-point vibrational energy and a slightly shorter average bond length for the C-D bond compared to the C-H bond, which in turn alters the shielding of the neighboring protons. nih.gov Similar effects, though smaller, can also be observed on the chemical shifts of the aromatic protons of the naphthalene (B1677914) ring system due to the deuteration of the methyl groups.

Carbon-13 (¹³C) NMR: Deuterium-Induced Chemical Shift Perturbations and Coupling Constants

The influence of deuterium substitution extends to the ¹³C NMR spectrum, causing noticeable perturbations in chemical shifts and revealing through-bond couplings.

Deuterium-Induced Chemical Shift Perturbations: The replacement of hydrogen with deuterium in the methyl groups causes a small but distinct upfield shift for the attached carbon atom (a one-bond isotope effect, ¹ΔC(D)) and, to a lesser extent, for other nearby carbon atoms (long-range isotope effects). rsc.orgnih.govresearchgate.net This upfield shift is a result of the change in the vibrational characteristics of the C-D bond compared to the C-H bond. oup.com The magnitude of these isotope effects can provide insights into molecular structure and bonding. rsc.orgnih.gov For this compound, the most significant effect would be on the methyl carbon signal, with smaller effects potentially observable on the C2 and C7 carbons of the naphthalene ring.

Coupling Constants: In the ¹³C NMR spectrum, the carbon atoms of the deuterated methyl groups will exhibit coupling to the attached deuterium nuclei. Since deuterium is a spin-1 nucleus, it splits the ¹³C signal into a multiplet. For a -CD₃ group, the carbon signal will theoretically appear as a septet (2nI+1, where n=3 and I=1), although in practice, due to relaxation effects, the outer lines may be broad or not resolved. ualberta.ca The one-bond carbon-deuterium coupling constant, ¹J(C,D), is related to the one-bond carbon-proton coupling constant, ¹J(C,H), by the ratio of the gyromagnetic ratios of deuterium and proton (γD/γH ≈ 0.154). huji.ac.ilwpmucdn.com This relationship can be used to confirm assignments and study bonding.

NucleusObserved EffectTypical MagnitudeInformation Gained
²HDirect signal from -CD₃Specific to compoundIsotopic purity, confirmation of labeling site
¹H (Aromatic)Secondary isotope shiftSmall (ppb range)Long-range electronic effects of deuteration
¹³C (Methyl)One-bond isotope shift (¹ΔC(D))Upfield shift (~0.3-0.5 ppm per D)Confirmation of deuteration, vibrational effects
¹³C (Methyl)¹J(C,D) coupling~20-25 HzBonding characteristics, confirmation of structure
¹³C (Aromatic)Long-range isotope shiftsVery small (ppb range)Transmission of electronic effects

Solid-State NMR Approaches for Deuterated Naphthalene Systems

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For deuterated naphthalene systems, ssNMR can be particularly insightful. ubc.caresearchgate.netcdnsciencepub.com Deuterium ssNMR spectra are dominated by the quadrupolar interaction, which is highly sensitive to the orientation and motion of the C-D bond. ru.nluni-tuebingen.de By analyzing the lineshape of the deuterium spectrum, information about the dynamics of the methyl groups, such as rotation, can be obtained. researchgate.net

Furthermore, techniques like cross-polarization magic-angle spinning (CP-MAS) can be used to study the spatial relationships between different nuclei in the solid state. For example, ¹H-¹³C or ¹H-²⁹Si CP-MAS experiments have been used to determine the location and orientation of naphthalene molecules within host frameworks like zeolites. ubc.caresearchgate.net Similar approaches could be applied to crystalline forms of this compound to probe intermolecular interactions and packing arrangements.

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for probing the bonding and structure of molecules by examining their characteristic vibrational modes. The substitution of hydrogen with deuterium significantly alters these vibrational frequencies, providing a clear spectroscopic marker for deuteration.

Infrared (IR) Absorption Spectroscopy: Analysis of C-D Stretching Modes and Vibrational Frequencies

The most prominent effect of deuteration in the IR spectrum of this compound is the appearance of new absorption bands corresponding to carbon-deuterium (C-D) vibrations and the shift of bands associated with the methyl groups.

The C-H stretching vibrations in aromatic and aliphatic compounds typically appear in the region of 3100-2850 cm⁻¹. researchgate.net Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are observed at significantly lower frequencies. msu.eduyoutube.com The frequency of a stretching vibration is approximately proportional to √(k/μ), where k is the force constant of the bond and μ is the reduced mass of the two atoms. The reduced mass of a C-D bond is approximately twice that of a C-H bond, which results in the C-D stretching frequency being roughly 1/√2 (approximately 0.71) times that of the C-H stretching frequency.

Therefore, for this compound, the characteristic C-H stretching bands of the methyl groups (typically around 2960 cm⁻¹ for asymmetric stretch and 2870 cm⁻¹ for symmetric stretch) would be replaced by C-D stretching bands in the region of 2200-2100 cm⁻¹. aanda.orgaanda.org The aromatic C-H stretching modes of the naphthalene ring would remain largely unaffected.

In addition to the prominent C-D stretching modes, other vibrational modes involving the methyl groups, such as bending (scissoring, rocking, and twisting) modes, will also shift to lower frequencies upon deuteration. These shifts can be used to confirm the location of isotopic substitution and to aid in the assignment of complex vibrational spectra. oup.comarxiv.org

Vibrational ModeTypical Frequency Range (C-H)Expected Frequency Range (C-D)Key Observation
Methyl Asymmetric Stretch~2960 cm⁻¹~2230 cm⁻¹Appearance of new, strong band
Methyl Symmetric Stretch~2870 cm⁻¹~2100 cm⁻¹Appearance of new, strong band
Methyl Bending Modes~1460-1375 cm⁻¹Lower frequency shiftsConfirmation of methyl group deuteration
Aromatic C-H Stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹Largely unchanged, confirming ring integrity

Mass Spectrometry (MS) in Isotopic Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like this compound. nih.gov It allows for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the differentiation of molecules with very similar nominal masses. This capability is fundamental for confirming the incorporation of deuterium and for quantifying the isotopic purity of the synthesized compound. nih.govccspublishing.org.cn

Using techniques like electrospray ionization (ESI) coupled with HRMS, it is possible to resolve and assign the signals corresponding to different H/D isotopologs (molecules that differ only in their isotopic composition). nih.gov For this compound, the primary species of interest is the one containing six deuterium atoms (d₆). However, the synthesis may also produce molecules with fewer deuterium atoms (d₀ to d₅) or potentially incorporate more than the intended number. HRMS can distinguish between these isotopologs. The isotopic purity is then calculated based on the relative abundance of the ion signals for each isotopolog. nih.gov

The process involves:

Ionization: The sample is ionized, often using a soft ionization technique like ESI to minimize fragmentation.

Mass Analysis: The ions are analyzed by a high-resolution mass analyzer (e.g., Orbitrap or TOF). The high resolving power is necessary to separate the isotopic peaks.

Data Analysis: The isotopic distribution in the mass spectrum is analyzed. The intensity-weighted average m/z value (centroid) of each isotopic envelope can be calculated to determine the deuterium content. nih.gov

This method is rapid, highly sensitive, requires very low sample consumption (nanogram level or less), and avoids the need for deuterated solvents. nih.gov Tandem mass spectrometry (HRMS/MS) can provide further information on the position of the deuterium labels within the molecule by analyzing the fragmentation patterns. nih.gov

Table 2: Theoretical Masses of this compound Isotopologs

Isotopolog Molecular Formula Exact Mass (Da)
d₀ (unlabeled) C₁₂H₁₂ 156.0939
d₆ (fully labeled) C₁₂H₆D₆ 162.1317

Exact masses are calculated based on the most abundant isotopes (¹²C, ¹H, ²H).

Deuterated compounds like this compound are highly valuable as internal standards in isotope dilution mass spectrometry (IDMS). scioninstruments.com IDMS is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. nih.gov Because the labeled standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, extraction, and ionization, thus correcting for matrix effects and variations in instrument response. scioninstruments.com

In a typical IDMS workflow for quantifying 2,7-dimethylnaphthalene in a complex matrix (e.g., environmental or biological samples):

A known quantity of this compound is added to the sample as an internal standard.

The sample undergoes extraction and cleanup procedures.

The sample is analyzed by a mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). plos.org

The mass spectrometer monitors for the molecular ions of both the native analyte (e.g., m/z 156.09 for 2,7-DMN) and the deuterated internal standard (m/z 162.13 for 2,7-DMN-d₆).

The concentration of the native analyte is calculated from the ratio of the signals of the analyte and the internal standard. nih.gov

The use of stable isotope-labeled standards, such as deuterated naphthalenes, is crucial for achieving high accuracy and sensitivity in quantitative analysis, particularly for detecting low levels of PAHs in various matrices. nih.govnih.govisotope.com This approach is widely used in environmental monitoring, food safety, and biomedical research. plos.orgnih.gov

Electronic and Photophysical Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption spectrum of naphthalene and its derivatives is characterized by several bands corresponding to π→π* transitions. The introduction of deuterium in this compound can induce subtle but measurable changes in these electronic transitions, known as isotopic effects.

These effects primarily arise from the influence of isotopic substitution on the molecule's vibrational energy levels. The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. This difference in ZPE between the ground and excited electronic states can cause a shift in the energy of the electronic transition (the 0-0 band). researcher.life

For aromatic hydrocarbons, deuteration often leads to a small blue-shift (shift to shorter wavelength/higher energy) in the absorption spectrum. However, red-shifts have also been observed in some cases. For example, the electronic transition of monodeuterated coronene (B32277) was observed to be red-shifted compared to the non-deuterated version. publish.csiro.au In another study, the 0-0 vibrational line of the 1-hydronaphthyl radical showed an isotope shift of 97 cm⁻¹ upon deuteration. researcher.life The direction and magnitude of the shift depend on the specific changes in vibrational frequencies and force constants between the electronic ground and excited states.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2,7-dimethylnaphthalene
Naphthalene
Naphthalene-d₁
Naphthalene-α-d₄
Naphthalene-d₈
Coronene

Fluorescence and Phosphorescence Studies: Radiative Decay Rates and Quantum Yields

The photoluminescence of a molecule is governed by the competition between radiative decay (fluorescence from a singlet excited state and phosphorescence from a triplet excited state) and non-radiative decay (internal conversion and intersystem crossing). researchgate.net The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of the radiative decay rate (k_r) to the sum of all decay rates (k_r + k_nr), where k_nr is the non-radiative decay rate. rsc.org

A primary pathway for non-radiative decay in aromatic hydrocarbons involves the coupling of electronic energy to high-frequency vibrational modes, particularly C-H stretching vibrations. core.ac.uk These vibrations act as effective "sinks" for the electronic energy, facilitating its dissipation as heat. In this compound, the C-H bonds of the methyl groups are replaced with C-D bonds. The C-D bonds have a lower vibrational frequency, making them less efficient energy acceptors in the non-radiative decay process. libretexts.orgcore.ac.uk

This "deuterium isotope effect" reduces the rate of non-radiative decay (k_nr). rsc.org Consequently, the radiative decay pathway becomes more competitive, leading to several observable changes:

Longer Fluorescence Lifetime (τf): The excited singlet state persists for a longer duration before decaying, as one of its primary decay channels is suppressed.

Enhanced Phosphorescence: Similarly, the lifetime of the triplet state is often significantly extended upon deuteration. Studies on naphthalene have shown that deuteration can lead to a substantial increase in the triplet state lifetime, indicating a reduction in non-radiative decay from this state as well. core.ac.uk

While specific experimental values for this compound are not widely published, the principles of the deuterium isotope effect are well-established. The following table illustrates the expected effects based on studies of related deuterated aromatic compounds.

Photophysical Parameter2,7-Dimethylnaphthalene (Expected)This compound (Expected)Rationale for Change
Radiative Decay Rate (k_r)k_r,H~ k_r,HThe radiative rate is primarily dependent on the electronic structure, which is not significantly altered by isotopic substitution. rsc.org
Non-Radiative Decay Rate (k_nr)k_nr,Hk_nr,D < k_nr,HC-D vibrations are less efficient than C-H vibrations at quenching the excited state, thus reducing the non-radiative decay rate. core.ac.uk
Fluorescence Quantum Yield (Φf)Φf,HΦf,D > Φf,HA lower k_nr increases the probability of radiative decay, enhancing the quantum yield. rsc.org
Fluorescence Lifetime (τf)τf,Hτf,D > τf,HThe suppression of the non-radiative pathway leads to a longer-lived excited state. rsc.org

Time-Resolved Spectroscopy for Excited-State Dynamics Investigations

Time-resolved spectroscopy is a powerful technique used to directly observe the evolution of excited states on timescales ranging from femtoseconds to milliseconds. acs.orgunige.ch By monitoring the transient absorption or emission following photoexcitation with a short laser pulse, one can directly measure the lifetimes of excited states and map the dynamic processes of their decay. unige.ch

For this compound, time-resolved studies are crucial for quantifying the impact of methyl-group deuteration on its excited-state dynamics. The key findings from such investigations on deuterated aromatic systems are:

Slowing of Intersystem Crossing (ISC): Time-resolved measurements can differentiate between decay from the singlet state (fluorescence) and the formation of the triplet state (via ISC). Deuteration has been shown to decrease the rate of ISC in some systems, contributing to a longer fluorescence lifetime and higher quantum yield. rsc.org

Probing Intramolecular Vibrational Redistribution (IVR): Following excitation to a higher vibrational level within the S1 state, the molecule rapidly redistributes this excess vibrational energy. Time-resolved spectroscopy can monitor this process. Studies on deuterated naphthalene (naphthalene-d8) have shown that the rate of IVR is affected by isotopic substitution. researchgate.net

The investigation of the excited-state dynamics of this compound via time-resolved techniques would provide direct evidence for the mechanisms by which deuteration alters its photophysical properties. The expected outcome is the observation of longer decay times for the excited states compared to its non-deuterated counterpart, confirming the suppression of non-radiative decay channels.

Excited-State ProcessEffect of Methyl DeuterationSpectroscopic Observation
S1 State Population DecaySlower decay rateLonger fluorescence lifetime (τf) measured by time-resolved fluorescence.
T1 State Population DecaySlower decay rateLonger phosphorescence lifetime (τp) measured by time-resolved phosphorescence.
Intersystem Crossing (S1 → T1)Potentially reduced rateChanges in the rise time of transient absorption signals corresponding to the triplet state.
Internal Conversion (S1 → S0)Reduced rateContributes to the overall increase in the measured fluorescence lifetime.

Kinetic and Mechanistic Insights Through Isotopic Substitution

Application of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation

Kinetic isotope effects are a cornerstone in the elucidation of reaction mechanisms. wikipedia.orgresearchgate.net They are defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org By measuring these effects, chemists can infer whether a particular bond to an isotopically labeled atom is broken or formed in the rate-determining step of a reaction. researchgate.net

Primary Deuterium (B1214612) Kinetic Isotope Effects: Transition State Analysis and Bond Cleavage Events

A primary deuterium kinetic isotope effect (1° DKIE) is observed when a carbon-hydrogen bond is cleaved in the rate-determining step of a reaction. nih.gov The replacement of hydrogen with deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond. libretexts.org Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate and a kH/kD value typically greater than 1. libretexts.org The magnitude of the 1° DKIE can provide information about the nature of the transition state. For instance, a linear transfer of a proton in a symmetrical transition state often leads to a large KIE, whereas non-linear transfers result in smaller effects. princeton.edu

In reactions involving 2,7-Di(methyl-d3)naphthalene, a significant primary KIE would be expected if a C-D bond in one of the methyl groups is broken during the slowest step of the reaction. For example, in a hydrogen atom transfer reaction where a radical abstracts a deuterium atom from a methyl group, the observed kH/kD would be substantial. The magnitude of this effect could help to characterize the transition state geometry and the extent of bond breaking.

Table 1: Representative Primary Kinetic Isotope Effects and Their Mechanistic Implications

Reaction TypeTypical kH/kDMechanistic Interpretation
E2 Elimination~6-8C-H/C-D bond broken in the rate-determining step. princeton.edu
SN1 Solvolysis~1.0-1.2C-H/C-D bond is not broken in the rate-determining step. princeton.edu
Proton Transfer~2.5-7Proton transfer is part of the rate-determining step. princeton.edu
Radical AbstractionVariableC-H/C-D bond cleavage in the rate-determining step.
This table presents generalized data and interpretations. Actual values can vary based on specific reaction conditions.

Secondary Deuterium Kinetic Isotope Effects: Steric, Vibrational, and Hyperconjugative Contributions

Secondary deuterium kinetic isotope effects (2° DKIEs) arise when the isotopically substituted bond is not directly broken or formed in the rate-determining step. numberanalytics.com These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.8 to 1.5. princeton.edu They are classified based on the position of the isotopic substitution relative to the reaction center (α, β, γ, etc.). numberanalytics.com

The origins of secondary KIEs are multifaceted and can be attributed to changes in hybridization, steric effects, and hyperconjugation between the ground state and the transition state. princeton.edu

Hybridization Changes: A change in hybridization at a carbon atom bearing a deuterium can lead to a 2° KIE. For example, a change from sp3 to sp2 hybridization during a reaction often results in a normal KIE (kH/kD > 1), while a change from sp2 to sp3 can lead to an inverse KIE (kH/kD < 1). wikipedia.org

Steric Isotope Effects: The C-D bond is slightly shorter than the C-H bond. This can lead to small steric isotope effects, where the deuterated compound reacts faster or slower due to subtle differences in steric hindrance in the transition state.

Hyperconjugation: The ability of a β-C-H or C-D bond to donate electron density to an adjacent empty or partially filled orbital can influence the stability of a carbocationic intermediate or transition state. Since the C-H bond is weaker and more polarizable than the C-D bond, it is a better hyperconjugative donor. This can lead to a normal secondary KIE (kH/kD > 1) in reactions where hyperconjugation stabilizes the transition state. princeton.edu

For this compound, a secondary KIE could be observed in reactions where the naphthalene (B1677914) ring is the site of reaction, such as electrophilic aromatic substitution. The deuterated methyl groups would be β to the site of substitution, and any observed KIE could provide insights into the electronic demands of the transition state.

Solvent Deuterium Isotope Effects in Solution-Phase Reactions

When a reaction is carried out in a deuterated solvent, such as D2O or CD3OD, any observed change in the reaction rate is known as a solvent isotope effect (SIE). chem-station.com These effects can be significant and are often used to probe reaction mechanisms, especially when it is difficult to synthesize isotopically labeled substrates. chem-station.com

The interpretation of SIEs can be complex, as they can arise from several factors, including:

Exchangeable Protons: If the substrate or catalyst has exchangeable protons (e.g., -OH, -NH), these can exchange with deuterium from the solvent, leading to a primary or secondary KIE. chem-station.com

Solvent as a Reactant: If the solvent is directly involved in the rate-determining step (e.g., as a nucleophile or a proton donor/acceptor), a primary KIE can be observed. chem-station.com

Solvent Organization: The hydrogen-bonding network of a deuterated solvent differs from its protic counterpart. This can affect the solvation of reactants and the transition state, leading to a secondary KIE.

In a reaction involving this compound, performing the reaction in a deuterated solvent could help to distinguish between different mechanistic pathways. For example, if a proton transfer from the solvent is involved in the rate-determining step, a significant SIE would be expected.

Isotopic Labeling for Tracing Reaction Pathways and Intermediates

Isotopic labeling is a powerful tool for tracing the fate of atoms and functional groups throughout a chemical reaction. scbt.comscience.gov By incorporating an isotopic label, such as the deuterated methyl groups in this compound, chemists can follow the movement of these groups and identify the formation of intermediates and rearrangement products.

Probing Degenerate Rearrangements and Isotope Scrambling Phenomena

Degenerate rearrangements are reactions where the product is structurally identical to the reactant, but the atoms have been permuted. scribd.com These processes can be difficult to detect without the use of isotopic labeling. By introducing a label, such as the -CD3 groups in this compound, it becomes possible to track the rearrangement process.

For instance, if this compound were subjected to conditions that could induce a methyl group migration, the analysis of the product mixture (e.g., by NMR or mass spectrometry) would reveal if any isotope scrambling has occurred. The presence of other deuterated dimethylnaphthalene isomers would provide direct evidence for the rearrangement. A well-known example of a degenerate rearrangement studied through isotopic labeling is the Cope rearrangement in bullvalene. wikipedia.org

Investigation of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. The generally accepted mechanism involves the formation of a cationic intermediate known as an arenium ion or sigma complex. dokumen.pub Isotopic labeling can provide valuable insights into the mechanism of these reactions.

In the case of an electrophilic attack on this compound, the deuterated methyl groups can serve as probes. While the methyl groups themselves are not directly involved in the bond-forming or bond-breaking steps at the aromatic ring, they can influence the reaction through secondary kinetic isotope effects, as discussed earlier. Furthermore, if the reaction conditions were harsh enough to cause side reactions involving the methyl groups, the isotopic label would be crucial for identifying these pathways. For example, if any oxidation of the methyl groups were to occur, the presence of deuterium could help to elucidate the mechanism of this side reaction through the observation of a primary KIE.

Studies on Atmospheric Oxidation Mechanisms of Methylnaphthalenes

The atmospheric oxidation of methylnaphthalenes is a critical area of research due to their presence in the environment and their contribution to the formation of secondary organic aerosols. The reaction is primarily initiated by hydroxyl (•OH) radicals. chemdad.com Isotopic labeling with deuterium in the methyl groups, as in this compound, is instrumental in determining the kinetic isotope effect (KIE), which reveals whether the C-H bond of the methyl group is involved in the rate-determining step of the oxidation process. wikipedia.orgyoutube.com

A primary kinetic isotope effect (KIE > 1) is observed when the C-H bond is broken during the rate-limiting step. youtube.com In the atmospheric oxidation of methylnaphthalenes, the initial attack by the •OH radical can occur either by addition to the aromatic ring or by hydrogen abstraction from a methyl group.

Key Research Findings:

Hydrogen Abstraction vs. Aromatic Addition: Studies on the oxidation of methylnaphthalenes by •OH radicals have shown that the reaction can proceed via two main pathways: H-atom abstraction from the methyl group to form a naphthylmethyl radical, or •OH addition to the naphthalene ring system to form a hydroxy-methyl-cyclohexadienyl radical. The use of deuterated methylnaphthalenes helps to distinguish between these two pathways.

Kinetic Isotope Effect (KIE): The oxidation of naphthalene by ruthenium tetroxide has been shown to exhibit an inverse isotope effect when naphthalene-d8 (B43038) is used, suggesting a change in hybridization from sp² to sp³ in the rate-determining step, which is characteristic of an electrophilic aromatic substitution reaction. cdnsciencepub.com Conversely, the decomposition of the intermediate in this reaction shows a primary deuterium isotope effect, indicating C-H bond cleavage. cdnsciencepub.com For the atmospheric oxidation of methylnaphthalenes, a significant primary KIE would indicate that H-abstraction from the methyl group is a major and rate-limiting step.

Product Formation: The oxidation of 2,7-dimethylnaphthalene (B47183) leads to the formation of various products, including 2-formyl-7-methylnaphthalene and 2,7-naphthalenedicarboxylic acid. chemdad.com By using this compound, researchers can trace the fate of the deuterated methyl groups and identify the specific reaction channels.

Table 1: Postulated KIE Values for the Reaction of •OH with this compound

Reaction PathwayExpected KIE (kH/kD)Implication for Rate-Determining Step
H-abstraction from a -CD₃ group> 1 (Primary KIE)C-D bond breaking is involved.
•OH addition to the aromatic ring~ 1 (Secondary KIE)C-D bond breaking is not involved.

This table is illustrative and based on established principles of kinetic isotope effects. Actual experimental values would be required for confirmation.

Concentration-Dependent Isotope Effects in Photochemical Processes

Photochemical reactions of aromatic compounds can be highly complex, often involving multiple excited states and reaction pathways. Isotopic labeling can provide valuable information about these processes. While specific studies on the concentration-dependent isotope effects in photochemical processes of this compound are not extensively documented, principles from related systems can be applied.

Concentration-dependent KIEs can arise in photochemical reactions due to several factors, including:

Exciplex/Excimer Formation: The formation of excited-state complexes (exciplexes or excimers) is a concentration-dependent process. If these complexes have different reaction pathways or rates for the protiated and deuterated species, the KIE will vary with concentration.

Detailed Research Findings from Related Systems:

Photodeuteration: The irradiation of naphthalene derivatives in deuterated solvents can lead to the incorporation of deuterium into the aromatic ring. irb.hr This process can be influenced by the excited-state basicity of the naphthalene derivative. nih.gov

Photocycloaddition: The photochemical reactions of naphthaldehydes can be shifted from reactions at the carbonyl group to photocycloaddition at the arene core in the presence of Lewis acids. rsc.org While not directly a concentration-dependent isotope effect, this demonstrates how the reaction environment can dramatically alter photochemical pathways.

UV Irradiation in Ices: The UV irradiation of naphthalene in H₂O ice produces various oxidized products, including naphthols and naphthoquinones. astrochem.org This process is expected to lead to deuterium-enrichment in the aromatic products if conducted in D₂O ice, and the relative yields of products could potentially show a concentration dependence. astrochem.org

Table 2: Potential Factors Influencing Concentration-Dependent KIEs in Photochemical Processes of this compound

FactorDescriptionPotential Impact on Observed KIE
Self-QuenchingDeactivation of the excited state of one molecule by another ground-state molecule.If the rate of self-quenching differs between the deuterated and non-deuterated compound, the KIE of the overall reaction will change with concentration.
Excimer FormationFormation of an excited-state dimer between an excited molecule and a ground-state molecule.If the excimer has a different reactivity or decay pathway with a different intrinsic KIE, the overall KIE will be concentration-dependent.
Product-Induced QuenchingThe photoproducts can quench the excited state of the starting material.As product concentration increases, this can introduce a new quenching pathway with its own isotopic selectivity, altering the observed KIE.

This table outlines potential phenomena based on general photochemical principles. Specific experimental investigation on this compound is required for validation.

Computational Chemistry and Theoretical Modeling of 2,7 Di Methyl D3 Naphthalene

Quantum Chemical Calculations for Molecular and Electronic Structure.u-psud.frtennessee.edu

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 2,7-di(methyl-d3)naphthalene. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Geometry optimization is a crucial first step in computational studies, aiming to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. ru.nllupinepublishers.comuni-muenchen.de For this compound, both Density Functional Theory (DFT) and ab initio methods are employed for this purpose. arxiv.orgumd.edu

Density Functional Theory (DFT): DFT methods have become exceedingly popular due to their balance of accuracy and computational cost. researchgate.net Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p), are used to calculate the equilibrium structure and energy. tennessee.edu Dispersion corrections, such as Grimme's D3 correction (B3LYP-D3), are often included to accurately account for non-covalent interactions, which are important in aromatic systems. researchgate.netresearchgate.net

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) is the simplest ab initio method, but more accurate, and computationally expensive, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are also utilized for more precise energy calculations. arxiv.orgwavefun.com The choice of method involves a trade-off between accuracy and the size of the molecular system. arxiv.org

The geometry optimization process iteratively adjusts the atomic coordinates to minimize the forces on the atoms, converging on a stationary point on the potential energy surface. lupinepublishers.com The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Structural Parameters for 2,7-Dimethylnaphthalene (B47183) (as a proxy for the deuterated analog)

Parameter Predicted Value (B3LYP/6-31G(d,p))
C-C (aromatic) bond length ~1.37 - 1.42 Å
C-C (methyl) bond length ~1.51 Å
C-H (aromatic) bond length ~1.08 Å
C-H (methyl) bond length ~1.09 Å
Naphthalene (B1677914) ring planarity Maintained

Note: The substitution of protium (B1232500) with deuterium (B1214612) in the methyl groups has a negligible effect on the equilibrium bond lengths and angles.

Computational methods are invaluable for predicting spectroscopic properties. After geometry optimization, further calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

For this compound, the most significant spectroscopic change is expected in the vibrational spectra due to the heavier mass of deuterium. The C-D stretching and bending frequencies will be lower than the corresponding C-H frequencies in the non-deuterated isotopologue. This isotopic shift can be accurately predicted using harmonic frequency calculations at the DFT level.

NMR chemical shifts can also be calculated, though predicting the subtle isotopic shifts on ¹³C spectra is more challenging. These shifts, known as deuterium isotope effects on ¹³C chemical shifts, are typically small but can provide detailed information about molecular structure and hyperconjugation. mdpi.com Topological methods and advanced NMR prediction software can be used to estimate these shifts. nih.gov

While the naphthalene core of this compound is rigid, the methyl groups can rotate. Computational methods allow for the exploration of the conformational space associated with this rotation. By systematically changing the dihedral angles of the methyl groups and calculating the energy at each point, a potential energy surface (PES) can be generated. lupinepublishers.com

Theoretical Investigations of Isotope Effects

Isotope effects are the changes in physical or chemical properties that arise from isotopic substitution. Computational chemistry provides a robust framework for predicting and understanding these effects.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms. osti.govunl.edu Theoretical calculations, particularly using DFT, can predict KIEs with a high degree of accuracy. wikipedia.org

For a reaction involving the C-H bond of a methyl group in 2,7-dimethylnaphthalene, substituting the hydrogen with deuterium would lead to a primary KIE. The KIE can be calculated from the vibrational frequencies of the reactant and the transition state, which are obtained from quantum chemical calculations. The difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds is the primary contributor to the KIE.

Table 2: Illustrative Theoretical KIE Calculation for a Hypothetical C-H Bond Cleavage | Parameter | Reactant (C-H) | Reactant (C-D) | Transition State (C-H) | Transition State (C-D) | |---|---|---|---|---| | ZPVE (kcal/mol) | Value X | Value X - ΔZPVE | Value Y | Value Y - ΔZPVE' | | Calculated kH/kD | \multicolumn{4}{|c|}{exp[(ΔZPVE - ΔZPVE') / RT]} | Note: This table illustrates the principle. Actual values would be derived from frequency calculations for a specific reaction.

Machine learning-enhanced force fields and direct dynamic simulations are also emerging as powerful tools for the efficient and accurate prediction of KIEs, especially for complex reactions. digitellinc.com

The replacement of hydrogen with deuterium in the methyl groups of 2,7-dimethylnaphthalene leads to predictable changes in its vibrational frequencies and, consequently, its thermodynamic properties. aip.org

Vibrational Frequencies: As the mass of deuterium is approximately twice that of protium, the vibrational frequencies involving the C-D bonds are significantly lower than those of the C-H bonds. This can be modeled accurately using harmonic frequency calculations with DFT. The calculated IR and Raman spectra for this compound would show characteristic shifts in the methyl group vibrational modes compared to its non-deuterated counterpart. cdnsciencepub.com

Thermodynamic Properties: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies and rotational constants obtained from quantum chemical calculations using statistical mechanics. tennessee.edu The lower vibrational frequencies of the deuterated species lead to a lower zero-point vibrational energy and can affect the entropy and heat capacity. nist.govnist.gov These calculations are often performed assuming the rigid rotor and harmonic oscillator model. nist.govnist.gov

Table 3: Predicted Thermodynamic Properties at 298.15 K and 1 atm

Compound Enthalpy of Formation (kJ/mol) Standard Entropy (J/mol·K)
2,7-Dimethylnaphthalene Calculated Value Calculated Value
This compound Slightly more negative than non-deuterated Slightly higher than non-deuterated

Note: The table shows expected trends. Precise values depend on the level of theory and basis set used.

These theoretical predictions are crucial for validating experimental findings and for providing a detailed, atomistic understanding of the behavior of this compound.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

The study of this compound at the molecular level provides significant insights into its dynamic behavior and the nature of its interactions with surrounding molecules. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in elucidating these properties in environments that mimic real-world conditions.

Simulating Molecular Behavior in Condensed Phases

Molecular dynamics simulations offer a powerful lens through which the behavior of this compound in condensed phases, such as liquids and solids, can be observed. These simulations model the movement of each atom in a system over time, governed by a set of mathematical functions known as a force field. This allows for the prediction of macroscopic properties from the collective behavior of molecules.

For a molecule like this compound, the simulation of its condensed phase behavior requires a carefully parameterized force field. The naphthalene core is a rigid, planar structure dominated by π-electrons, while the methyl-d3 groups introduce additional degrees of freedom through their rotation. The substitution of protium with deuterium in the methyl groups necessitates specific adjustments to the force field parameters. While the electronic structure and, therefore, the Lennard-Jones parameters are largely unaffected by this isotopic substitution, the vibrational frequencies and rotational barriers of the methyl groups can differ. These subtle differences can influence the packing and dynamics in the condensed phase. Research on other deuterated molecules has shown that these isotopic effects, though small, can be significant for accurately reproducing experimental data, such as NMR relaxation times. acs.orgbiorxiv.orgresearchgate.netnih.gov

A typical molecular dynamics simulation of this compound in a condensed phase would involve placing a number of molecules in a simulation box with periodic boundary conditions to mimic an infinite system. The system is then equilibrated at a desired temperature and pressure, after which a production run is performed to collect data on the trajectories of the atoms. Analysis of these trajectories can reveal information about the liquid structure, diffusion coefficients, and rotational dynamics of the molecules.

Simulation Parameter Typical Value/Method Description
Force Field AMBER, CHARMM, OPLS-AA (with custom deuterated parameters)Defines the potential energy of the system based on atomic positions.
Water Model (if in solution) TIP3P, TIP4P/2005Explicitly models solvent molecules.
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric)Controls the thermodynamic variables of the system (Number of particles, Volume, Temperature or Pressure).
Temperature 298 K (Room Temperature) or as desiredMaintained using a thermostat (e.g., Nosé-Hoover).
Pressure 1 atm or as desiredMaintained using a barostat (e.g., Parrinello-Rahman).
Time Step 1-2 fsThe interval between successive steps in the simulation.
Simulation Time Nanoseconds to MicrosecondsThe total duration of the simulated molecular motion.

This table presents typical parameters for a molecular dynamics simulation of a small organic molecule in the condensed phase. The specific values would be adapted based on the research question and computational resources.

Computational Approaches to Supramolecular Assembly

The ability of molecules to self-assemble into larger, ordered structures is a cornerstone of supramolecular chemistry. For aromatic molecules like this compound, the primary driving forces for self-assembly are non-covalent interactions, most notably π-π stacking and van der Waals forces. Computational chemistry provides essential tools to understand and predict the formation of these supramolecular assemblies.

Interaction Type Typical Calculated Energy Range (kcal/mol) Description
π-π Stacking (Naphthalene Dimer) -2 to -5Attractive interaction between the electron clouds of aromatic rings. The exact energy and geometry depend on the relative orientation.
CH-π Interaction -0.5 to -1.5Interaction between a C-H bond (or in this case, a C-D bond) and the π-system of a neighboring molecule.
Van der Waals Interactions VariableDispersive forces that contribute to the overall cohesion of the assembly.

This table provides typical interaction energy ranges for non-covalent interactions in naphthalene systems based on computational studies of similar, non-deuterated molecules. These values serve as an estimate for the interactions involving this compound.

The study of supramolecular assembly of this compound can also involve investigating its co-assembly with other molecules to form more complex structures. For instance, its interactions with other aromatic systems or its encapsulation within host molecules are areas where computational modeling can provide predictive insights into the structure and stability of the resulting complexes. mdpi.comacs.org

Advanced Materials and Technological Applications of Deuterated Naphthalene Derivatives

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The stability and efficiency of organic materials are paramount in the development of high-performance OLEDs. Deuteration of the organic molecules used in these devices has emerged as a key strategy to address the persistent challenge of device lifetime, particularly for blue emitters. acs.orgoled-info.comdeutramed.com

Enhancing Device Lifetime and Efficiency through Deuteration Strategies

A primary degradation pathway in many OLED materials involves the cleavage of carbon-hydrogen (C-H) bonds, especially those in vulnerable positions like benzylic methyl groups. rsc.orgresearchgate.net The energy from device operation can lead to the breaking of these bonds, creating radical species that act as luminescence quenchers and degrade device performance over time. researchgate.netnih.govchinesechemsoc.org

The substitution of hydrogen with deuterium (B1214612) to form carbon-deuterium (C-D) bonds is a proven method to enhance molecular stability. The C-D bond is stronger than the C-H bond, which slows down the kinetic rate of unwanted chemical reactions and degradation. deutramed.comresearchgate.net Research has shown that deuterating the benzylic methyl groups in a phosphorescent host material can increase the device lifetime by a factor of five without significantly altering other device properties. rsc.orgsemanticscholar.orgrsc.org This fivefold increase in stability is consistent with the kinetic isotope effect (KIE) reported for the heterolysis of a benzylic C-H bond, indicating that the cleavage of this bond is a rate-determining step in the degradation process. rsc.orgsemanticscholar.org Consequently, the use of 2,7-Di(methyl-d3)naphthalene, where the labile C-H bonds on the methyl groups are replaced with more robust C-D bonds, is a promising strategy for developing more durable OLED materials. This enhancement allows devices to operate at higher brightness levels for longer periods before degradation occurs. acs.org

Role of Deuterated Host Materials and Emitters in OLED Performance

Studies on deuterated host materials for blue phosphorescent OLEDs have demonstrated higher efficiency and significantly longer lifetimes, with improvements of 40-60% compared to their non-deuterated counterparts. oled-info.com In one instance, employing a deuterated green phosphorescent dopant extended the OLED lifetime by 5.9 times compared to the device with the standard, protonated material. researchgate.net This is attributed to the strengthened chemical bonds that reduce the rate of chemical degradation. deutramed.comresearchgate.net The application of this compound as a building block for host materials could therefore confer these stability benefits. Its rigid naphthalene (B1677914) core is a common feature in high-performance electronic materials, and the deuterated methyl groups would provide enhanced protection against chemical degradation.

The table below summarizes findings from studies on various deuterated OLED materials, illustrating the consistent improvements in device lifetime.

Device TypeDeuterated ComponentKey Performance ImprovementReference
Green PHOLEDHost Material (CD₃CZBDF)5x increase in device half-lifetime rsc.org
Green OLEDDopant (D-Ir(mppy)₃)5.9x increase in device half-lifetime researchgate.net
Blue PHOLEDExciplex-Forming Host40-60% increase in device lifetime oled-info.com
General OLEDHost MaterialsUp to 4x increase in LT50 lifetime oled-info.com

Mechanistic Basis of Deuterium's Stabilization Effect in Optoelectronic Materials

The stabilizing effect of deuterium stems from fundamental principles of chemical bonding and quantum mechanics, known as the kinetic isotope effect (KIE). rsc.org The nucleus of a deuterium atom contains a neutron in addition to a proton, making it twice as heavy as a protium (B1232500) (standard hydrogen) atom. This increased mass lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond.

A lower zero-point energy means that more energy is required to stretch the C-D bond to its breaking point. This increased bond dissociation energy makes molecules more resistant to degradation pathways initiated by bond cleavage. rsc.orgnih.govdntb.gov.ua In the high-energy environment of an operating OLED, where molecules exist in excited states, this enhanced stability is critical. By suppressing the homolytic cleavage of the weakest bonds, deuteration reduces the formation of detrimental radical species that can quench luminescence and lead to irreversible degradation of the emissive layer materials. rsc.orgresearchgate.net The deuteration of the methyl groups in this compound directly targets the benzylic C-H bonds, which are often the most susceptible to cleavage, thereby providing a robust mechanism for enhancing material and device stability. rsc.orgsemanticscholar.org

Supramolecular Architecture and Crystal Engineering

The precise arrangement of molecules in the solid state dictates the bulk properties of a material. Supramolecular chemistry and crystal engineering provide the tools to control these arrangements, and deuterated building blocks like this compound offer unique advantages in this pursuit.

Design and Synthesis of Deuterated Building Blocks for Self-Assembly Processes

The rational design of complex molecular architectures begins with well-defined building blocks. researchgate.netfrontiersin.org Naphthalene and its derivatives are widely used as rigid, planar components in supramolecular chemistry to create functional structures such as host-guest complexes, molecular cages, and self-assembled polymers through non-covalent interactions like π-π stacking. mdpi.comfrontiersin.orgnih.govrsc.org

The synthesis of the non-deuterated precursor, 2,7-dimethylnaphthalene (B47183), can be achieved through methods like the nickel-catalyzed coupling of 2,7-bis(diethylcarbamoyloxy)naphthalene with a methylmagnesium bromide Grignard reagent. orgsyn.org To produce this compound, this synthesis could be adapted by using a deuterated methylating agent, such as methyl-d3-magnesium bromide. Other general methods for deuteration include H/D exchange reactions on the final molecule, often at high temperatures in the presence of a catalyst and a deuterium source like heavy water (D₂O). ansto.gov.au The availability of such deuterated building blocks is crucial for creating more complex, stable supramolecular systems for various applications. chemscene.comenamine.net

Impact of Deuteration on Intermolecular Interactions in Crystalline Solids

The replacement of hydrogen with deuterium can subtly influence the intermolecular interactions that govern the assembly of molecules in a crystal lattice. This phenomenon, known as the steric isotope effect, arises because the C-D bond has a smaller vibrational amplitude and is effectively shorter than the C-H bond. cdnsciencepub.comwikipedia.orgnih.gov Although this difference is small, it can alter the packing of molecules in the solid state.

The table below highlights observed effects of deuteration on the crystalline properties of molecular solids.

Compound TypeObserved Effect of DeuterationImplicationReference
Thermosalient Crystal~4 K increase in phase transition temperatureDeuteration subtly alters intermolecular forces affecting bulk thermal properties. mdpi.com
o-Hydroxy Acyl AromaticsIncrease in two-bond deuterium isotope effect on ¹³C chemical shifts due to steric compression.Demonstrates that deuteration can be used to probe steric effects within a crystal lattice. mdpi.com
2,3-DimethylnaphthaleneAltered phonon dispersion curvesAllows for detailed study of lattice dynamics and intermolecular forces. tandfonline.com
NaphthaleneNo significant change in crystal structure under pressureThe fundamental packing motif is robust to isotopic substitution. iucr.org

Advanced Analytical Probes and Standards

The use of isotopically labeled compounds has become indispensable in modern analytical chemistry, providing a level of precision and accuracy often unattainable with other methods. Stable isotope-labeled molecules, such as this compound, serve as powerful tools in both tracing complex reaction pathways and establishing robust quantitative methodologies. Because the substitution of hydrogen with deuterium results in a molecule that is chemically similar to its parent compound but physically distinguishable by mass spectrometry, it is an ideal internal standard and tracer. ckisotopes.com The primary application for this compound is as a labeled analogue for 2,7-Dimethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). pharmaffiliates.com

Development of Quantitative Analytical Methodologies Utilizing Isotopic Labeling

The most prominent application of this compound is in the development of highly accurate quantitative analytical methods, particularly isotope dilution mass spectrometry (IDMS). eurofins.comepa.gov This technique is considered a gold standard for quantification in environmental analysis, clinical diagnostics, and materials science. a2gov.orgchemie-brunschwig.ch In this method, a precise and known quantity of the isotopically labeled standard, this compound, is added to a sample at the earliest stage of analysis. eurofins.com

This "spiked" sample is then subjected to the entire analytical procedure, including extraction, cleanup, and derivatization if necessary. eurofins.comcoresta.org Any loss of the target analyte (native 2,7-dimethylnaphthalene) during these steps will be accompanied by a proportional loss of the labeled internal standard. The final analysis, typically performed by Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), measures the ratio of the response of the native analyte to the labeled standard. eurofins.coma2gov.org Because the ratio is unaffected by sample loss, this method corrects for variations in extraction efficiency and matrix effects, leading to superior precision and accuracy. a2gov.org

The U.S. Environmental Protection Agency (EPA) has established numerous methods for the quantification of volatile and semi-volatile organic compounds that rely on this isotope dilution principle to ensure data reliability. epa.gova2gov.org The quantification is based on the response factor calculated from the analysis of calibration standards containing known concentrations of both the native analyte and its labeled analogue.

Interactive Table: Principle of Isotope Dilution Quantification

This table illustrates the calculation for determining the concentration of native 2,7-Dimethylnaphthalene in a sample using this compound as an internal standard.

ParameterSymbolValueUnitDescription
Area of Native AnalyteA_nat850,000countsResponse from MS for native 2,7-Dimethylnaphthalene.
Area of Labeled StandardA_is950,000countsResponse from MS for this compound.
Amount of Labeled Standard AddedC_is100ngKnown amount of internal standard added to the sample.
Response FactorRF1.05-Determined from a calibration curve; (A_nat/A_is) / (C_nat/C_is).
Calculated Amount of Native Analyte C_nat 94.2 ng C_nat = (A_nat / A_is) * (C_is / RF)

Future Directions and Interdisciplinary Research Opportunities

Development of Novel and More Efficient Deuteration Technologies for Complex Molecules

The synthesis of selectively deuterated complex molecules like 2,7-Di(methyl-d3)naphthalene necessitates the continuous evolution of deuteration methodologies. Historically, simple acid- or base-catalyzed exchange reactions were employed, but these methods often lack selectivity and require harsh conditions. beilstein-journals.org

Modern research focuses on developing more efficient and selective technologies:

Transition-Metal Catalysis : This has emerged as a powerful tool for precise C-H bond activation and subsequent deuteration. Catalysts based on metals like palladium, ruthenium, and iridium can facilitate H/D exchange at specific locations on a molecule, such as benzylic, vinylic, or aromatic positions, under milder conditions. unam.mx For instance, palladium complexes have been used for ortho-selective deuteration of arenes, while iridium complexes can catalyze H/D exchange in arenes and other unsaturated systems. unam.mx A Japanese patent describes a method for deuterating aromatic compounds using deuterated benzene (B151609) in the presence of a metal halide, such as molybdenum or tungsten, achieving high deuteration ratios. google.com

Novel Reagent Systems : Innovative reagents are being developed to act as efficient deuterium (B1214612) atom transfer agents. One such system, Cp2TiCl/D2O/Mn, has proven effective for the deuteration of various functional groups, offering a sustainable and cost-effective alternative that uses D2O as the deuterium source. beilstein-journals.org

Challenges in Complex Molecules : For polycyclic aromatic hydrocarbons (PAHs) and other complex structures, achieving high isotopic purity and regioselectivity remains a significant challenge. beilstein-journals.org Future technologies must address the need to install deuterium atoms at specific, non-obvious sites without altering the rest of the molecular structure. This involves designing catalysts with exquisite control over their steric and electronic properties to target desired C-H bonds among many similar ones.

The continued development of these technologies is critical for producing a wider array of deuterated standards, probes, and functional materials, including specifically labeled isomers like this compound.

Integration of Advanced Spectroscopic and Computational Tools for Enhanced Characterization

The precise characterization of deuterated compounds is fundamental to understanding their properties and behavior. The integration of advanced analytical techniques with computational modeling provides a powerful synergy for this purpose.

Spectroscopic Techniques :

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone for verifying the site and extent of deuteration. researchgate.netarmar-europa.de The absence of a signal in ¹H NMR and the appearance of a characteristic signal in ²H (Deuterium) NMR confirm the isotopic substitution. Furthermore, subtle changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects on chemical shifts, can provide detailed information about molecular structure and bonding. mdpi.com For naphthalene-based systems, NMR is crucial for assigning all proton signals and confirming structural integrity. mdpi.com

Mass Spectrometry (MS) : MS is essential for confirming the increase in molecular weight corresponding to the number of incorporated deuterium atoms. researchgate.net It is widely used with internal standards, often deuterated analogues of the analyte, to improve quantitative accuracy. beilstein-journals.org

Vibrational Spectroscopy (Infrared and Raman) : The substitution of hydrogen with deuterium significantly alters vibrational frequencies. princeton.edu The C-D stretching vibration appears at a lower frequency (around 2070-2300 cm⁻¹) compared to the C-H stretch. nih.gov This shift is readily detectable and can be used to probe metabolic processes in real-time, as demonstrated by single-cell Raman microspectroscopy coupled with deuterium isotope probing (Raman-DIP). nih.gov Studies on deuterated naphthalenes like naphthalene-d8 (B43038) and naphthalene-α-d4 have utilized IR and Raman spectra to make complete vibrational assignments. cdnsciencepub.com

Computational Modeling :

Computational methods are increasingly used to predict and interpret spectroscopic data. Quantum chemical calculations can simulate vibrational spectra, helping to assign experimental bands and understand the effects of deuteration on molecular vibrations. nih.govoup.com

Modeling is also employed to study the noncovalent interactions that can be influenced by deuteration, helping to explain observed effects in chromatography and other separation techniques. researchgate.net For complex processes like reductive elimination in organometallic chemistry, computational studies on model systems are vital for calculating isotope effects and elucidating reaction mechanisms. rutgers.edu

The combination of these experimental and theoretical tools allows for an unambiguous and comprehensive characterization of molecules like this compound, linking their specific isotopic structure to their observed chemical and physical properties.

Exploration of this compound in Emerging Material Science Disciplines

The kinetic isotope effect associated with deuteration is not just a tool for mechanistic studies; it is a powerful strategy for designing more robust and durable materials. The application of deuterated compounds in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), is a prime example.

Enhancing OLED Lifetime : The operational stability and lifetime of OLEDs are critical for their commercial viability. Degradation often occurs at chemically vulnerable sites in the organic materials that make up the device's active layers. unam.mx Research has shown that replacing labile C-H bonds with stronger C-D bonds can significantly slow down these degradation pathways. rsc.orgresearchgate.net

Mechanism of Stabilization : In one key study, researchers focused on the host material in a phosphorescent OLED. rsc.org They hypothesized that the degradation involved the cleavage of a C-H bond at the benzylic methyl group. To test this, they synthesized a deuterated version of the host material. The results were striking: the device using the deuterated host exhibited a five-fold increase in lifetime compared to the standard, non-deuterated version, without significantly impacting other device properties like efficiency. rsc.orgresearchgate.net This enhancement factor is consistent with a primary kinetic isotope effect, confirming that C-H bond cleavage is a critical step in the degradation process. rsc.org

Host Material TypeDevice Lifetime (hours)Enhancement Factor
Standard (CH₃)0.21x
Deuterated (CD₃)1.05x
t-Butyl Substituted4.522.5x
Table based on findings reported on the hydrogen/deuterium isotope effect in OLED host materials. rsc.org

This research demonstrates a clear and practical application for selectively deuterated molecules like this compound. The methyl groups on the naphthalene (B1677914) core are benzylic and thus potential sites for degradation. Deuterating these positions could impart enhanced stability, making such compounds promising candidates for next-generation, long-lasting OLED displays and lighting. This principle extends to other areas of material science where oxidative or thermal degradation limits material performance.

Broader Implications of Deuterium Isotope Effects in Fundamental Chemical Sciences

The deuterium isotope effect is a fundamental phenomenon with far-reaching implications across chemistry and related sciences. libretexts.org It arises because the greater mass of deuterium compared to hydrogen leads to a lower zero-point vibrational energy for the C-D bond versus the C-H bond. unam.mxlibretexts.org Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate when this bond cleavage is the rate-determining step. This is known as the primary kinetic isotope effect (KIE). unam.mxprinceton.edu

The implications of this fundamental principle are diverse:

Mechanistic Elucidation : The KIE is a classic tool in physical organic chemistry for determining reaction mechanisms. libretexts.orgnih.gov Observing a significant KIE (typically kH/kD > 2) upon isotopic substitution provides strong evidence that the C-H bond is broken in the rate-limiting step of the reaction. libretexts.org

Pharmaceutical Sciences : In drug development, the KIE is exploited to improve the metabolic stability of drug candidates. nih.gov Many drugs are metabolized by cytochrome P450 enzymes, a process that often involves C-H bond oxidation. Replacing a metabolically labile C-H bond with a C-D bond can slow down this process, potentially leading to improved pharmacokinetic profiles. beilstein-journals.orgnih.gov

Polymer Science : In polymer science, deuteration can enhance the stability of materials. unam.mx For optoelectronic polymers used in devices like OLEDs, substituting C-H with C-D bonds leads to more stable active layers due to the increased bond strength. unam.mx

Astrophysics and Cosmochemistry : The relative abundance of deuterium is a key topic in understanding the history of the universe and solar system. Deuterated PAHs have been detected in the interstellar medium and in meteorites. mdpi.comastrobiology.com The patterns of deuterium enrichment in these molecules can serve as indicators of the chemical and physical processes they have undergone, providing clues about their formation environment in cold molecular clouds or processing by ultraviolet radiation. mdpi.comastrobiology.com

In essence, the simple substitution of hydrogen with deuterium in a molecule like this compound is not a trivial change. It provides a subtle yet powerful lever to control reaction rates, enhance material properties, and probe the fundamental mechanisms of chemical and biological processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,7-Di(methyl-d3)naphthalene with high isotopic purity?

  • Methodology : Synthesis typically involves deuterated methylating agents (e.g., CD₃I) reacting with naphthalene derivatives under controlled conditions. For example, Friedel-Crafts alkylation or catalytic deuteration of pre-functionalized naphthalene precursors. Key steps include:

  • Purification : Use preparative gas chromatography (GC) to isolate isomers, as seen in 2,7-dimethylnaphthalene separation techniques .
  • Isotopic Verification : Confirm deuterium incorporation via mass spectrometry (MS) with isotopic pattern analysis .
    • Optimization : Adjust reaction temperature and solvent polarity to minimize side reactions (e.g., over-alkylation).

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Key Techniques :

  • IR Spectroscopy : Identify C-D stretching vibrations (~2100–2200 cm⁻¹), distinct from C-H bonds (~2800–3000 cm⁻¹) .
  • NMR : Use ²H-NMR to confirm deuterium placement, complemented by ¹H-NMR for residual proton detection .
  • GC-MS : Compare retention indices and fragmentation patterns with non-deuterated analogs for purity assessment .
    • Data Interpretation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to validate peaks .

Advanced Research Questions

Q. How do isotopic effects (C-D vs. C-H) influence the metabolic pathways of this compound in toxicological studies?

  • Experimental Design :

  • In Vivo Models : Administer deuterated and non-deuterated compounds to rodents, then analyze metabolites in urine/blood via LC-MS.
  • Kinetic Isotope Effects (KIEs) : Measure rate differences in cytochrome P450-mediated oxidation using liver microsomes .
    • Data Analysis : Compare metabolite profiles to identify deuterium-induced delays in oxidation or conjugation pathways .

Q. What strategies resolve contradictory findings in studies on this compound’s environmental persistence?

  • Risk of Bias Assessment : Apply tiered confidence criteria (e.g., high/moderate/low bias) to evaluate study reliability:

Bias Criteria High Confidence Low Confidence
Exposure characterizationYesNo
Outcome completenessYesPartial
Blinding in experimental conditionsYesNo
  • Replication : Conduct multi-lab studies under standardized OECD guidelines to harmonize exposure protocols .

Q. How can researchers optimize experimental designs to minimize confounding variables in this compound toxicity assays?

  • Critical Controls :

  • Isotopic Controls : Include non-deuterated analogs to distinguish compound-specific effects from isotopic artifacts.
  • Dose Randomization : Use stratified randomization to allocate subjects, reducing allocation bias .
    • Blinding : Ensure personnel are blinded to treatment groups during data collection/analysis to mitigate detection bias .

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